N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1021220-65-4
VCID: VC8433258
InChI: InChI=1S/C22H17ClN4O2S/c1-14(28)16-3-2-4-18(11-16)25-21(29)13-30-22-20-12-19(26-27(20)10-9-24-22)15-5-7-17(23)8-6-15/h2-12H,13H2,1H3,(H,25,29)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Molecular Formula: C22H17ClN4O2S
Molecular Weight: 436.9 g/mol

N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

CAS No.: 1021220-65-4

VCID: VC8433258

Molecular Formula: C22H17ClN4O2S

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide - 1021220-65-4

Description

N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of pyrazolo-pyrazine derivatives. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the structural characteristics, synthesis methods, and potential biological applications of this compound.

Structural Characteristics

The molecular structure of N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is defined by the following features:

  • Core Framework: The compound contains a pyrazolo[1,5-a]pyrazine nucleus fused with a 4-chlorophenyl group.

  • Functional Groups:

    • An acetyl group attached to the phenyl ring.

    • A sulfanyl (thioether) linkage connecting the acetamide moiety and the pyrazolo-pyrazine system.

  • Molecular Formula: C20H15ClN4O2S.

This combination of functional groups provides the compound with unique physicochemical properties that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions using commercially available reagents. A general approach includes:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core:

    • Reacting hydrazines with pyrazine derivatives under controlled conditions.

    • Functionalization with a 4-chlorophenyl group.

  • Introduction of the Sulfanyl Linkage:

    • Reacting thiol derivatives with halogenated intermediates to form the sulfanyl bridge.

  • Acetamide Functionalization:

    • Coupling reactions involving acetylphenyl derivatives and activated acetamides.

Each step is optimized for yield and purity using techniques such as refluxing in organic solvents and purification through recrystallization or chromatography.

Analytical Characterization

The compound's identity and purity are confirmed through advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information on hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups via characteristic absorption bands.

  • X-ray Crystallography: Determines three-dimensional molecular geometry, including bond lengths and angles.

Biological Applications

The structural features of N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide suggest potential pharmacological activities:

  • Anti-inflammatory Activity:

    • Docking studies indicate strong binding affinity to enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammation pathways.

  • Antimicrobial Potential:

    • The presence of a sulfanyl group and aromatic systems enhances interactions with microbial enzymes, potentially disrupting bacterial or fungal cell processes.

  • Anticancer Properties:

    • Pyrazolo-pyrazine derivatives are known for kinase inhibition, which could make this compound a candidate for targeting cancer cell proliferation pathways.

Comparative Analysis with Related Compounds

FeatureN-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)...]}Related Pyrazolo-Pyrazine Derivatives
Functional GroupsAcetylphenyl, sulfanylVariable substitutions
Biological ActivityAnti-inflammatory, antimicrobialBroad spectrum
Synthetic ComplexityModerateComparable
Analytical Techniques UsedNMR, MS, IRSimilar

Future Directions

Further research is required to fully explore the potential of this compound:

  • In Vivo Studies: Testing on animal models to confirm pharmacological efficacy and safety.

  • Structure-Activity Relationship (SAR): Systematic modification of functional groups to optimize activity.

  • Pharmacokinetics and Toxicology: Evaluating absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

CAS No. 1021220-65-4
Product Name N-(3-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Molecular Formula C22H17ClN4O2S
Molecular Weight 436.9 g/mol
IUPAC Name N-(3-acetylphenyl)-2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C22H17ClN4O2S/c1-14(28)16-3-2-4-18(11-16)25-21(29)13-30-22-20-12-19(26-27(20)10-9-24-22)15-5-7-17(23)8-6-15/h2-12H,13H2,1H3,(H,25,29)
Standard InChIKey FBCAZPYKRVTKSV-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
PubChem Compound 27396897
Last Modified Aug 20 2023

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